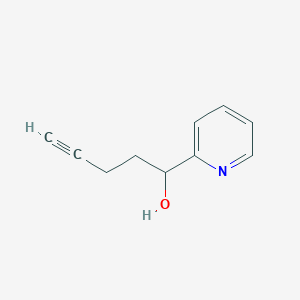

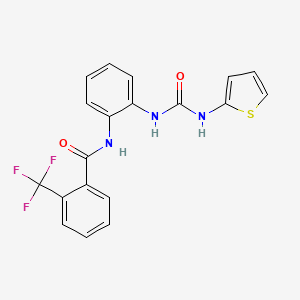

Ethyl 2-(2-cyano-4-nitroanilino)-2-oxoacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Cyano-4-nitroaniline is a chemical compound with the molecular formula C7H5N3O2 . It’s used in various chemical reactions and has been mentioned in relation to products on Sigma-Aldrich .

Molecular Structure Analysis

The molecular structure of 2-Cyano-4-nitroaniline consists of a benzene ring substituted with a nitro group (NO2), an amino group (NH2), and a cyano group (CN) .Physical And Chemical Properties Analysis

2-Cyano-4-nitroaniline has a molecular weight of 163.133, a density of 1.4±0.1 g/cm3, a boiling point of 383.2±32.0 °C at 760 mmHg, and a melting point of 200-207 °C (lit.) .科学的研究の応用

Chemical Synthesis and Mechanistic Insights

Divergent Reaction Pathways : Ethyl nitroacetate, closely related to the chemical structure of interest, demonstrates divergent behavior in the generation of nitrile oxides under different conditions. Thermal and isocyanate-induced reactions yield distinct nitrile oxides, illustrating the compound's versatility in synthetic organic chemistry (Leslie-Smith, Paton, & Webb, 1994).

Superoxide Dismutase Mimicry : Derivatives of ethyl nitroacetate have been explored for their ability to mimic superoxide dismutase (SOD) activity, crucial for investigating oxidative stress and potential therapeutic applications. This research highlights the chemical's potential in biomedical research (Samuni et al., 1988).

Tandem Reaction Development : The compound's utility in facilitating novel tandem reactions, such as the [3 + 2] cycloaddition followed by umpolung addition between ethyl 2,3-butadienoate and nitroalkenes, underscores its significance in advancing synthetic methodologies (Guan, Wei, & Shi, 2010).

Lossen Rearrangement Applications : Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement showcases the compound's role in synthesizing hydroxamic acids and ureas from carboxylic acids, offering a milder, racemization-free alternative for generating key intermediates in organic synthesis (Thalluri, Manne, Dev, & Mandal, 2014).

Selective Reduction of Aromatic Nitro Compounds : The selective reduction of aromatic nitro compounds in the presence of sensitive groups, facilitated by related chemicals, highlights the compound's utility in complex molecule synthesis, preserving functional group integrity (Bellamy & Ou, 1984).

Polymer Science Applications : The synthesis and copolymerization studies involving derivatives of ethyl nitroacetate contribute to the development of materials with potential optical storage and birefringence applications, illustrating the compound's impact beyond small molecule chemistry (Meng, Natansohn, Barrett, & Rochon, 1996).

Safety and Hazards

特性

IUPAC Name |

ethyl 2-(2-cyano-4-nitroanilino)-2-oxoacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O5/c1-2-19-11(16)10(15)13-9-4-3-8(14(17)18)5-7(9)6-12/h3-5H,2H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMVOXDZQHRKIGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-cyano-4-nitroanilino)-2-oxoacetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-Methylpropan-2-yl)oxycarbonyl]pyridine-3-carboxylic acid](/img/structure/B2833704.png)

![N6-(2,4-dimethoxyphenyl)-N4-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2833706.png)

![2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide](/img/structure/B2833711.png)

![2-Chloro-N-[[(3S,4R)-4-hydroxy-8-oxaspiro[4.5]decan-3-yl]methyl]propanamide](/img/structure/B2833715.png)

![3-((4-bromophenyl)sulfonyl)-N-(3-ethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2833717.png)

![N-(2-ethoxyphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2833722.png)

![3-isopropyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2833723.png)